Éster dietílico del ácido meso-2,3-difenilsuccínico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

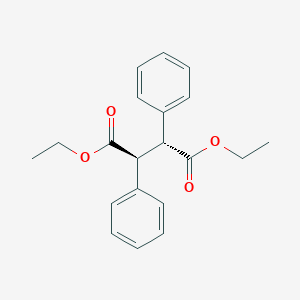

Meso-2,3-Diphenyl-succinic acid diethyl ester: is a chemical compound with the molecular formula C20H22O4. It is a derivative of succinic acid, where the hydrogen atoms on the 2 and 3 positions are replaced by phenyl groups, and the carboxylic acid groups are esterified with ethanol. This compound is used in various scientific research applications due to its unique chemical properties .

Aplicaciones Científicas De Investigación

Chemistry: Meso-2,3-diphenyl-succinic acid diethyl ester is used as a chiral building block in organic synthesis. It is valuable in the preparation of chiral ligands and catalysts.

Biology and Medicine: This compound is studied for its potential biological activity and its role in the synthesis of biologically active molecules. It is also used in the development of pharmaceuticals and as a precursor in drug synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Oxidative Coupling: One method involves the oxidative coupling of ethyl phenylacetate using titanium tetrachloride and triethylamine.

Industrial Production Methods: While specific industrial production methods for meso-2,3-diphenyl-succinic acid diethyl ester are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Meso-2,3-diphenyl-succinic acid diethyl ester can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This compound can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols.

Substitution: Various substituted esters or amides.

Mecanismo De Acción

The mechanism of action of meso-2,3-diphenyl-succinic acid diethyl ester involves its interaction with specific molecular targets, depending on its application. In organic synthesis, it acts as a chiral building block, facilitating the formation of chiral centers in molecules. In biological systems, its mechanism may involve binding to specific enzymes or receptors, influencing biochemical pathways .

Comparación Con Compuestos Similares

Meso-2,3-Dimercaptosuccinic acid: Used in chelation therapy for heavy metal poisoning.

Meso-2,3-Dibromosuccinic acid: Used in organic synthesis as a reagent.

Meso-2,3-Dichlorosuccinic acid: Another reagent used in organic synthesis.

Uniqueness: Meso-2,3-diphenyl-succinic acid diethyl ester is unique due to its phenyl groups, which provide steric hindrance and influence its reactivity. This makes it particularly useful as a chiral building block in organic synthesis, offering distinct advantages over other similar compounds .

Actividad Biológica

3'-Bromo-4'-fluoroacetophenone (CAS Number: 1007-15-4) is an organic compound characterized by its unique structure, which includes a bromine atom at the 3' position and a fluorine atom at the 4' position of the acetophenone framework. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, including mechanisms of action, applications in drug discovery, and relevant case studies.

- Molecular Formula : C₈H₆BrFO

- Molecular Weight : 221.04 g/mol

- Structure : The compound features a phenyl ring substituted with a bromine and fluorine atom, along with a carbonyl group (C=O) linked to the benzene ring.

3'-Bromo-4'-fluoroacetophenone exhibits biological activity primarily through its role as an intermediate in the synthesis of various bioactive compounds, particularly chalcones. The compound participates in several biochemical pathways:

- Synthesis of Chalcones : The compound is known to facilitate the synthesis of chalcones, which are important in drug discovery due to their diverse pharmacological properties, including anti-inflammatory and anticancer activities.

- Enzyme Inhibition : It has been studied as a potential inhibitor for various enzymes, which can be critical in developing therapeutics targeting diseases such as cancer and diabetes .

Antimicrobial Activity

Research indicates that derivatives of 3'-Bromo-4'-fluoroacetophenone demonstrate significant antimicrobial properties. For instance, studies have reported inhibitory concentrations as low as 246 µM against specific bacterial strains .

Antioxidant Activity

The compound has shown potential antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. In comparative studies, certain derivatives exhibited antioxidant effects superior to well-known antioxidants like ascorbic acid .

Study on Antioxidant Activity

A study published in 2014 evaluated the antioxidant activity of novel derivatives synthesized from 3'-Bromo-4'-fluoroacetophenone. It was found that these derivatives displayed notable DPPH radical scavenging activity, indicating their potential as antioxidants .

Enzyme Inhibition Studies

In computational drug discovery contexts, 3'-Bromo-4'-fluoroacetophenone has been utilized to screen for inhibitors of tyrosine phosphatase-1B (PTP1B), an enzyme implicated in metabolic disorders. The virtual screening yielded several hits with effective inhibition profiles .

Synthesis and Applications

The synthesis of 3'-Bromo-4'-fluoroacetophenone can be achieved through various methods, including:

- Friedel-Crafts Acylation : Acetyl chloride reacts with 4-fluorobromobenzene in the presence of aluminum chloride as a Lewis acid catalyst.

- Palladium-Catalyzed Amination : This method allows for the introduction of diverse amino groups onto the molecule, expanding its application scope in pharmaceuticals.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

diethyl (2S,3R)-2,3-diphenylbutanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-3-23-19(21)17(15-11-7-5-8-12-15)18(20(22)24-4-2)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3/t17-,18+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAMWUWLDQUKAP-HDICACEKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.